molecular formula C25H30O4 B13136372 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione CAS No. 88778-81-8

2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione

Cat. No.: B13136372
CAS No.: 88778-81-8
M. Wt: 394.5 g/mol
InChI Key: PHNVHULVEWIKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various industries. Anthraquinone itself is a rigid, planar, and aromatic scaffold that is used in the paper industry, production of synthetic dyes, and crop protection

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione typically involves the reaction of anthraquinone with 11-hydroxyundecanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group on the undecyl chain with the anthraquinone structure.

Industrial Production Methods

Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the oxidation of anthracene using chromium (VI) as an oxidant or the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride . These methods are scalable and can produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The hydroxyl group on the undecyl chain can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Bases like potassium carbonate and solvents like DMF are commonly employed.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular processes, and induce oxidative stress in cells. For example, anthraquinone derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, which can lead to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

88778-81-8

Molecular Formula

C25H30O4

Molecular Weight

394.5 g/mol

IUPAC Name

2-(11-hydroxyundecoxy)anthracene-9,10-dione

InChI

InChI=1S/C25H30O4/c26-16-10-6-4-2-1-3-5-7-11-17-29-19-14-15-22-23(18-19)25(28)21-13-9-8-12-20(21)24(22)27/h8-9,12-15,18,26H,1-7,10-11,16-17H2

InChI Key

PHNVHULVEWIKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.